
Acetic acid--(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol (1/1) is a compound that combines acetic acid with a specific stereoisomer of methylcyclohexenol This compound is characterized by its unique molecular structure, which includes a cyclohexene ring with a methyl group and a hydroxyl group in specific stereochemical positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol typically involves the reaction of acetic acid with (1S,5R)-5-methylcyclohex-2-en-1-ol. This can be achieved through esterification reactions, where the hydroxyl group of the cyclohexenol reacts with the carboxyl group of acetic acid under acidic conditions. Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 5-methylcyclohex-2-en-1-one or 5-methylcyclohex-2-en-1-oic acid.
Reduction: Formation of 5-methylcyclohexanol.
Substitution: Formation of 5-methylcyclohex-2-en-1-yl chloride or bromide.
科学的研究の応用
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the double bond in the cyclohexene ring play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes and receptors, modulating their activity and leading to specific physiological responses.
類似化合物との比較
Similar Compounds
- Acetic acid–(1S,5R,6R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-ol (1/1)
- Acetic acid–(1S,5R,6S)-6-(aminomethyl)bicyclo[3.2.0]hept-2-en-6-yl (1/1)
Uniqueness
Acetic acid–(1S,5R)-5-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in the cyclohexene ring. These structural features confer distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
特性
CAS番号 |
61221-48-5 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
acetic acid;(1S,5R)-5-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h2,4,6-8H,3,5H2,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1 |
InChIキー |
CBVSRGGHANWFSJ-ZJLYAJKPSA-N |
異性体SMILES |
C[C@@H]1CC=C[C@H](C1)O.CC(=O)O |
正規SMILES |
CC1CC=CC(C1)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
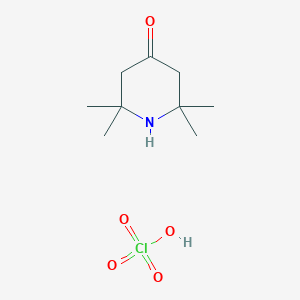
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
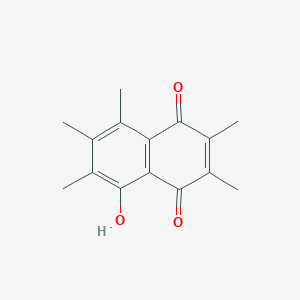
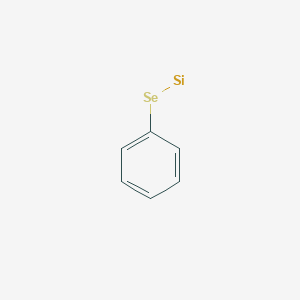
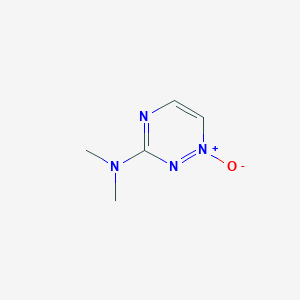
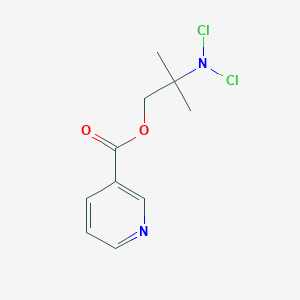
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)

